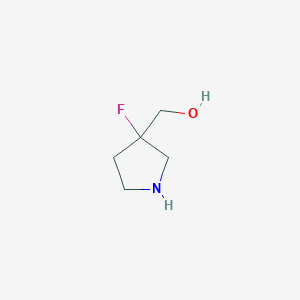
(3-Fluoropyrrolidin-3-yl)methanol
Übersicht
Beschreibung
“(3-Fluoropyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C5H10FNO. It has a molecular weight of 119.14 .
Molecular Structure Analysis
The InChI code for “this compound hydrochloride” is1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H . This indicates the structural formula of the compound. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 119.14 . The compound is stored at room temperature . Unfortunately, specific physical properties like boiling point, melting point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
1. Stereochemistry and Chemical Synthesis
(3-Fluoropyrrolidin-3-yl)methanol is a compound of interest in the field of stereochemistry and chemical synthesis. Procopiou et al. (2016) explored its absolute configuration using vibrational circular dichroism and confirmed the stereochemistry through chemical synthesis involving the exchange of protecting groups and oxidation processes (Procopiou et al., 2016).
2. Catalysis in Borane Reductions
This compound also finds application in catalysis. Martens et al. (1992) demonstrated its role in enantioselective catalytic borane reductions of achiral ketones to chiral secondary alcohols (Martens et al., 1992).
3. Methanol Coupling and Alcohol Synthesis
In the broader context of methanol chemistry, Moran et al. (2011) described the use of methanol, which is related to this compound, in C-C coupling reactions with allenes to produce higher alcohols (Moran et al., 2011).
4. Synthesis of Fluoropyrrolidines
This compound is crucial in synthesizing small 3-fluoropyrrolidines. McAlpine et al. (2015) reported on accessing these compounds through 1,3-dipolar cycloaddition with azomethine ylide and a variety of vinyl fluorides and difluorides (McAlpine et al., 2015).
5. Influence on Lipid Dynamics
Nguyen et al. (2019) studied the impact of methanol on lipid dynamics, which indirectly relates to the study of this compound. They found that methanol significantly influences lipid transfer and flip-flop kinetics in biological membranes (Nguyen et al., 2019).
6. Huisgen 1,3-Dipolar Cycloadditions
This compound's derivatives, like tris(triazolyl)methanol, have been studied for their catalytic applications in Huisgen 1,3-dipolar cycloadditions. Ozcubukcu et al. (2009) developed a new ligand for this purpose, demonstrating its efficacy in facilitating these cycloadditions (Ozcubukcu et al., 2009).
7. Methanol Synthesis Catalysis
The compound's relevance extends to methanol synthesis catalysis. Richard and Fan (2018) highlighted the application of rare earth elements in improving the performance of methanol synthesis catalysts, an area indirectly connected to this compound research (Richard & Fan, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-fluoropyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGZQDBFUFMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306807 | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273566-33-8 | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273566-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1445206.png)




![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)



![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)

![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)
